molecular formula C19H16N8O4S B10936141 methyl 1-({[4-({(E)-[1-(3-nitrophenyl)-1H-pyrrol-2-yl]methylidene}amino)-4H-1,2,4-triazol-3-yl]sulfanyl}methyl)-1H-pyrazole-3-carboxylate

methyl 1-({[4-({(E)-[1-(3-nitrophenyl)-1H-pyrrol-2-yl]methylidene}amino)-4H-1,2,4-triazol-3-yl]sulfanyl}methyl)-1H-pyrazole-3-carboxylate

Cat. No.: B10936141
M. Wt: 452.4 g/mol
InChI Key: ABAPRJNBZJLXEV-SRZZPIQSSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

METHYL 1-({[4-({(E)-1-[1-(3-NITROPHENYL)-1H-PYRROL-2-YL]METHYLIDENE}AMINO)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}METHYL)-1H-PYRAZOLE-3-CARBOXYLATE is a complex organic compound that features multiple functional groups, including a nitrophenyl group, a pyrrole ring, a triazole ring, and a pyrazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of METHYL 1-({[4-({(E)-1-[1-(3-NITROPHENYL)-1H-PYRROL-2-YL]METHYLIDENE}AMINO)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}METHYL)-1H-PYRAZOLE-3-CARBOXYLATE typically involves multi-step organic reactions. The key steps may include:

    Formation of the nitrophenyl-pyrrole intermediate: This can be achieved through a nitration reaction followed by a cyclization process.

    Synthesis of the triazole ring: This step may involve the reaction of an appropriate hydrazine derivative with a suitable precursor.

    Coupling of the triazole and pyrrole intermediates: This can be done using a condensation reaction under specific conditions.

    Formation of the pyrazole ring: This step may involve cyclization reactions using appropriate reagents and catalysts.

Industrial Production Methods

Industrial production of this compound would require optimization of the synthetic route to ensure high yield and purity. This may involve:

    Selection of efficient catalysts: to enhance reaction rates.

    Optimization of reaction conditions: such as temperature, pressure, and solvent choice.

    Purification techniques: such as recrystallization or chromatography to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

METHYL 1-({[4-({(E)-1-[1-(3-NITROPHENYL)-1H-PYRROL-2-YL]METHYLIDENE}AMINO)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}METHYL)-1H-PYRAZOLE-3-CARBOXYLATE can undergo various chemical reactions, including:

    Oxidation: The nitrophenyl group can be oxidized to form different functional groups.

    Reduction: The nitro group can be reduced to an amine.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions at various positions on the rings.

Common Reagents and Conditions

    Oxidizing agents: Such as potassium permanganate or chromium trioxide.

    Reducing agents: Such as hydrogen gas with a palladium catalyst or sodium borohydride.

    Substitution reagents: Such as halogens or alkylating agents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example:

    Oxidation: May yield nitro derivatives or carboxylic acids.

    Reduction: May yield amines or hydroxyl derivatives.

    Substitution: May yield halogenated or alkylated derivatives.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe to study biological processes or as a potential drug candidate.

    Medicine: As a potential therapeutic agent for treating various diseases.

    Industry: As a precursor for the synthesis of materials with specific properties.

Mechanism of Action

The mechanism by which this compound exerts its effects would depend on its specific interactions with molecular targets. Potential mechanisms include:

    Binding to enzymes or receptors: Modulating their activity.

    Interacting with nucleic acids: Affecting gene expression or replication.

    Modifying cellular pathways: Influencing signal transduction or metabolic processes.

Comparison with Similar Compounds

Similar compounds to METHYL 1-({[4-({(E)-1-[1-(3-NITROPHENYL)-1H-PYRROL-2-YL]METHYLIDENE}AMINO)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}METHYL)-1H-PYRAZOLE-3-CARBOXYLATE include:

    Other nitrophenyl derivatives: Such as nitrophenyl-pyrrole or nitrophenyl-triazole compounds.

    Other triazole derivatives: Such as triazole-pyrazole or triazole-pyrrole compounds.

    Other pyrazole derivatives: Such as pyrazole-carboxylate or pyrazole-sulfanyl compounds.

These compounds may share similar chemical properties and reactivity but differ in their specific applications and biological activities.

Properties

Molecular Formula

C19H16N8O4S

Molecular Weight

452.4 g/mol

IUPAC Name

methyl 1-[[4-[(E)-[1-(3-nitrophenyl)pyrrol-2-yl]methylideneamino]-1,2,4-triazol-3-yl]sulfanylmethyl]pyrazole-3-carboxylate

InChI

InChI=1S/C19H16N8O4S/c1-31-18(28)17-7-9-24(23-17)13-32-19-22-20-12-26(19)21-11-16-6-3-8-25(16)14-4-2-5-15(10-14)27(29)30/h2-12H,13H2,1H3/b21-11+

InChI Key

ABAPRJNBZJLXEV-SRZZPIQSSA-N

Isomeric SMILES

COC(=O)C1=NN(C=C1)CSC2=NN=CN2/N=C/C3=CC=CN3C4=CC(=CC=C4)[N+](=O)[O-]

Canonical SMILES

COC(=O)C1=NN(C=C1)CSC2=NN=CN2N=CC3=CC=CN3C4=CC(=CC=C4)[N+](=O)[O-]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.